molecular formula C28H29N5OS B10793622 N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)nicotinamide

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)nicotinamide

Cat. No.: B10793622
M. Wt: 483.6 g/mol
InChI Key: CXZDAMKDHUXFMW-UHFFFAOYSA-N
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Description

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)nicotinamide is a complex organic compound that features a benzo[d]isothiazole ring, a piperazine moiety, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)nicotinamide typically involves multi-step organic reactionsThe final steps involve the coupling of the indene and nicotinamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)nicotinamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H29N5OS

Molecular Weight

483.6 g/mol

IUPAC Name

N-[6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C28H29N5OS/c34-28(22-4-3-12-29-19-22)30-25-10-9-21-8-7-20(18-24(21)25)11-13-32-14-16-33(17-15-32)27-23-5-1-2-6-26(23)35-31-27/h1-8,12,18-19,25H,9-11,13-17H2,(H,30,34)

InChI Key

CXZDAMKDHUXFMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1NC(=O)C3=CN=CC=C3)C=C(C=C2)CCN4CCN(CC4)C5=NSC6=CC=CC=C65

Origin of Product

United States

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